Cas no 1891-17-4 (1,10-Phenanthroline-2-Carboxylic Acid)

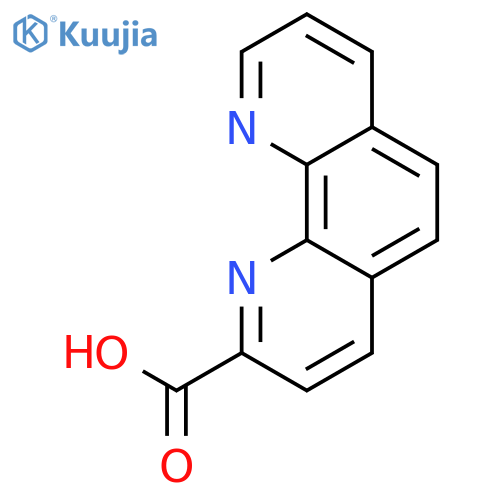

1891-17-4 structure

商品名:1,10-Phenanthroline-2-Carboxylic Acid

1,10-Phenanthroline-2-Carboxylic Acid 化学的及び物理的性質

名前と識別子

-

- 1,10-Phenanthroline-2-carboxylicacid

- [1,10]phenanthroline-2-carboxylic acid

- 2-(COO)-1,10-phen

- 2-Carboxy-1,10-phenanthroline

- 2-carboxyl-1,10-phenanthroline

- 2-carboxyphenanthroline

- AC1L40ZD

- AC1Q5V3N

- AR-1B4288

- CTK0I0502

- KST-1B1363

- NSC242683

- SureCN3930639

- UNII-N269GEQ2TJ

- A880473

- DTXSID10172303

- FT-0696631

- CS-0203359

- NSC-242683

- N269GEQ2TJ

- SCHEMBL3930639

- NSC 242683

- 1891-17-4

- 1,10-Phenanthroline-2-carboxylic acid

- DTXCID4094794

- DB-027077

- 1,10-Phenanthroline-2-Carboxylic Acid

-

- MDL: MFCD09881313

- インチ: InChI=1S/C13H8N2O2/c16-13(17)10-6-5-9-4-3-8-2-1-7-14-11(8)12(9)15-10/h1-7H,(H,16,17)

- InChIKey: MTAHTDBOMUECCQ-UHFFFAOYSA-N

- ほほえんだ: O=C(C1=CC=C2C=CC3=CC=CN=C3C2=N1)O

計算された属性

- せいみつぶんしりょう: 224.05864

- どういたいしつりょう: 224.059

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 308

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 63.1A^2

じっけんとくせい

- 密度みつど: 1.431

- ふってん: 467.2°Cat760mmHg

- フラッシュポイント: 236.3°C

- 屈折率: 1.769

- PSA: 63.08

1,10-Phenanthroline-2-Carboxylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P230115-250mg |

1,10-Phenanthroline-2-Carboxylic Acid |

1891-17-4 | 250mg |

$ 755.00 | 2022-06-03 | ||

| Alichem | A019145478-1g |

1,10-Phenanthroline-2-carboxylic acid |

1891-17-4 | 95% | 1g |

$755.37 | 2023-09-02 | |

| Aaron | AR002IKM-100mg |

1,10-phenanthroline-2-carboxylic acid |

1891-17-4 | 97% | 100mg |

$18.00 | 2025-02-11 | |

| 1PlusChem | 1P002ICA-100mg |

1,10-Phenanthroline-2-carboxylic acid |

1891-17-4 | 95% | 100mg |

$64.00 | 2024-06-17 | |

| Ambeed | A726988-100mg |

1,10-Phenanthroline-2-carboxylic acid |

1891-17-4 | 97% | 100mg |

$26.0 | 2025-02-19 | |

| 1PlusChem | 1P002ICA-1g |

1,10-Phenanthroline-2-carboxylic acid |

1891-17-4 | 95% | 1g |

$275.00 | 2024-06-17 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS1894-1g |

1,10-phenanthroline-2-carboxylic acid |

1891-17-4 | 95% | 1g |

¥1128.0 | 2024-04-23 | |

| A2B Chem LLC | AB16282-250mg |

1,10-Phenanthroline-2-carboxylic acid |

1891-17-4 | 99%;RG | 250mg |

$61.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y1297733-5g |

1,10-phenanthroline-2-carboxylic acid |

1891-17-4 | 97% | 5g |

$2400 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1297733-1g |

1,10-phenanthroline-2-carboxylic acid |

1891-17-4 | 97% | 1g |

$800 | 2025-02-28 |

1,10-Phenanthroline-2-Carboxylic Acid 関連文献

-

Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834

-

Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013

-

3. Book reviews

-

Alexander S. Henderson,John F. Bower,M. Carmen Galan Org. Biomol. Chem., 2016,14, 4008-4017

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

1891-17-4 (1,10-Phenanthroline-2-Carboxylic Acid) 関連製品

- 197507-59-8(1,6-Naphthyridine-2-carboxylic acid)

- 1199266-78-8(Quinoline-2-carboxylic acid)

- 93-10-7(Quinoline-2-carboxylic acid)

- 316155-87-0(1,7-Naphthyridine-2-carboxylic acid)

- 50536-72-6(3H-Benzoeindole-2-carboxylic Acid)

- 1477-50-5(Indole-2-carboxylic acid)

- 49850-62-6(1,5-naphthyridine-2-carboxylic acid)

- 872355-64-1(1H-Pyrrolo[3,2-b]pyridine-5-carboxylic acid)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:1891-17-4)1,10-phenanthroline-2-carboxylic acid

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:1891-17-4)1,10-Phenanthroline-2-Carboxylic Acid

清らかである:99%

はかる:1g

価格 ($):159.0